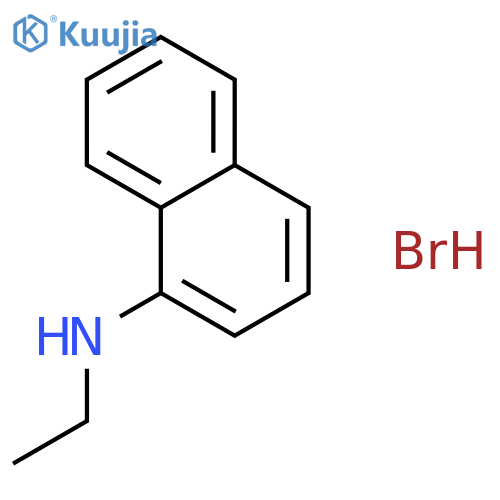

Cas no 36966-04-8 (N-Ethyl-1-naphthylamine Hydrobromide)

N-Ethyl-1-naphthylamine Hydrobromide 化学的及び物理的性質

名前と識別子

-

- N-Ethyl-1-naphthylamine Hydrobromide

- 1-Naphthalenamine, N-ethyl-, hydrobromide

- N-ethylnaphthalen-1-amine,hydrobromide

- E0149

- EINECS 253-291-3

- N-ethylnaphthalen-1-amine hydrobromide

- Ethyl(1-naphthyl)ammonium bromide

- Alpha-N-ethyl-1-naphthylamine hydrobromide

- N-ETHYL-1-NAPHTHYLAMINEHYDROBROMIDE

- N-ethyl-a-naphthylamine hydrobromide

- 36966-04-8

- N-ethylnaphthalen-1-amine;hydrobromide

- SBGSNWFFTCHTQG-UHFFFAOYSA-N

- MFCD00060154

- CS-0316058

- DTXSID10190461

- DB-266266

- 1-NAPHTHALENAMINE, N-ETHYL- HYDROBROMIDE

- AS-62690

- AKOS027321026

- N-ethyl-1-Naphthylamine-Hydrobromide

-

- MDL: MFCD00060154

- インチ: 1S/C12H13N.BrH/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12;/h3-9,13H,2H2,1H3;1H

- InChIKey: SBGSNWFFTCHTQG-UHFFFAOYSA-N

- SMILES: Br[H].N([H])(C([H])([H])C([H])([H])[H])C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

- 精确分子量: 251.03100

- 同位素质量: 251.031

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 1

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 155

- 共价键单元数量: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12

- Surface Charge: 0

- 互变异构体数量: 何もない

- XLogP3: 何もない

じっけんとくせい

- Color/Form: ソリッド

- ゆうかいてん: NA

- Boiling Point: 308.7°C at 760 mmHg

- フラッシュポイント: 148.7°C

- PSA: 12.03000

- LogP: 4.30270

- Solubility: 未確定

N-Ethyl-1-naphthylamine Hydrobromide Security Information

- Signal Word:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: 26-36/37/39

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-Ethyl-1-naphthylamine Hydrobromide 税関データ

- 税関コード:2921450090

- 税関データ:

中国税関番号:

2921450090概要:

2921450090.1−ナフチルアミン及び2ナフチルアミンの誘導体及び塩(1−ナフチルアミンを含む)。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2921450090−ナフチルアミン(Ah−ナフチルアミン)、2−ナフチルアミン(b−ナフチルアミン)及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-Ethyl-1-naphthylamine Hydrobromide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM232855-25g |

N-Ethylnaphthalen-1-amine hydrobromide |

36966-04-8 | 95% | 25g |

$*** | 2023-05-30 | |

| Chemenu | CM232855-25g |

N-Ethylnaphthalen-1-amine hydrobromide |

36966-04-8 | 95% | 25g |

$238 | 2021-08-04 | |

| abcr | AB135922-25g |

N-Ethyl-1-naphthylamine hydrobromide, 98%; . |

36966-04-8 | 98% | 25g |

€176.50 | 2025-02-16 | |

| 1PlusChem | 1P0035UC-25g |

N-ethyl-1-Naphthylamine-Hydrobromide |

36966-04-8 | >98.0%(T) | 25g |

$126.00 | 2025-02-19 | |

| Crysdot LLC | CD12077990-25g |

N-Ethylnaphthalen-1-amine hydrobromide |

36966-04-8 | 95+% | 25g |

$253 | 2024-07-24 | |

| eNovation Chemicals LLC | D747066-1g |

N-ethyl-1-Naphthylamine-Hydrobromide |

36966-04-8 | 98.0% | 1g |

$65 | 2024-06-07 | |

| Aaron | AR00362O-5g |

N-ethyl-1-Naphthylamine-Hydrobromide |

36966-04-8 | 98% | 5g |

$34.00 | 2025-01-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159293-1g |

N-Ethyl-1-naphthylamine Hydrobromide |

36966-04-8 | >98.0%(T) | 1g |

¥75.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159293-25G |

N-Ethyl-1-naphthylamine Hydrobromide |

36966-04-8 | >98.0%(T) | 25g |

¥865.90 | 2023-09-01 | |

| TRC | E937353-100mg |

N-Ethyl-1-naphthylamine Hydrobromide |

36966-04-8 | 100mg |

$ 65.00 | 2022-06-05 |

N-Ethyl-1-naphthylamine Hydrobromide 関連文献

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

N-Ethyl-1-naphthylamine Hydrobromideに関する追加情報

N-Ethyl-1-naphthylamine Hydrobromide (CAS No. 36966-04-8): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

N-Ethyl-1-naphthylamine Hydrobromide, with the chemical formula C₁₁H₁₁N·HBr, is a brominated derivative of 1-naphthylamine, exhibiting significant utility in both academic research and pharmaceutical development. This compound has garnered considerable attention due to its structural versatility and its potential applications in medicinal chemistry. As a derivative of 1-naphthylamine, a well-documented aromatic amine, the hydrobromide salt form enhances solubility and stability, making it a valuable intermediate in synthetic chemistry.

The structural motif of N-Ethyl-1-naphthylamine Hydrobromide consists of a naphthalene ring system substituted with an ethyl group at the 1-position and a bromine atom at the 3-position, linked to an amine functional group. This configuration imparts unique electronic and steric properties, enabling its incorporation into diverse molecular frameworks. The hydrobromide salt form further stabilizes the amine group, preventing unwanted side reactions that could compromise the integrity of synthetic pathways.

In recent years, N-Ethyl-1-naphthylamine Hydrobromide has been explored as a key intermediate in the synthesis of biologically active compounds. Its naphthalene core is particularly useful in constructing heterocyclic scaffolds, which are prevalent in many pharmacologically relevant molecules. Researchers have leveraged its reactivity to develop novel derivatives with enhanced binding affinity and selectivity for target biological receptors.

One of the most compelling aspects of N-Ethyl-1-naphthylamine Hydrobromide is its role in the development of therapeutic agents targeting neurological disorders. The naphthalene ring system can modulate neurotransmitter activity by interacting with specific receptor subtypes. For instance, studies have demonstrated its potential as a precursor in synthesizing compounds that exhibit dopaminergic properties, making it relevant for investigating treatments for conditions such as Parkinson's disease. The bromine substituent also facilitates further functionalization, allowing chemists to tailor the molecule's pharmacokinetic profile.

The pharmaceutical industry has shown particular interest in derivatives of N-Ethyl-1-naphthylamine Hydrobromide due to their potential as antimicrobial agents. The aromatic system and electron-rich nature of this compound contribute to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Recent research has highlighted its efficacy against multidrug-resistant strains of bacteria, underscoring its importance in addressing global healthcare challenges.

Synthetic methodologies for producing N-Ethyl-1-naphthylamine Hydrobromide have been refined over time to achieve high yields and purity. Traditional approaches often involve nucleophilic substitution reactions on 1-bromo-naphthalene derivatives, followed by ethylation and subsequent bromination. Advances in catalytic systems have enabled more efficient and environmentally benign routes, aligning with green chemistry principles. These innovations not only improve production efficiency but also reduce waste generation, making the process more sustainable.

The analytical characterization of N-Ethyl-1-naphthylamine Hydrobromide is critical for ensuring its quality and consistency in pharmaceutical applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm structural integrity and assess purity. These analytical methods provide robust data that support compliance with regulatory standards required for drug development.

The safety profile of N-Ethyl-1-naphthylamine Hydrobromide is another area of active investigation. While it is not classified as a hazardous material under standard regulatory frameworks, its handling requires adherence to good laboratory practices (GLP) to mitigate any potential risks associated with exposure. Toxicological studies have been conducted to evaluate its acute and chronic effects on mammalian systems, providing valuable insights into safe handling protocols.

The future directions for research involving N-Ethyl-1-naphthylamine Hydrobromide are multifaceted. Efforts are underway to explore its role in developing next-generation therapeutics by integrating it into complex molecular architectures that enhance drug delivery systems or improve bioavailability. Additionally, computational modeling techniques are being employed to predict new derivatives with optimized pharmacological properties.

In conclusion, N-Ethyl-1-naphthylamine Hydrobromide (CAS No. 36966-04-8) represents a significant compound in modern chemical research with far-reaching implications for pharmaceutical innovation. Its unique structural features make it a versatile building block for synthesizing biologically active molecules targeting neurological disorders, antimicrobial infections, and other therapeutic areas. As research continues to uncover new applications for this compound, it will undoubtedly remain a cornerstone in the development of advanced medicinal chemistry solutions.

36966-04-8 (N-Ethyl-1-naphthylamine Hydrobromide) Related Products

- 2437-03-8(2-Naphthalenamine,N-ethyl-)

- 1794620-64-6(1,2-Bis(2,4,6-tribromophenoxy)ethane-d4)

- 1892342-38-9(tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate)

- 2171792-82-6(tert-butyl 3-amino(cyclohexyl)methyl-3-hydroxypyrrolidine-1-carboxylate)

- 1261931-92-3(2-Chloro-5-(3-methylsulfonylphenyl)isonicotinic acid)

- 1702010-58-9(4,5-Dichloro-2-(2-fluoroethoxy)aniline)

- 1384100-45-1(Bicyclo 6.1.0 nonyne-lysine)

- 1264273-29-1(5-(4-bromophenyl)pent-2-en-1-ol)

- 2922291-55-0(5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine)

- 89898-93-1(5-Nitrophthalazin-1(2H)-one)